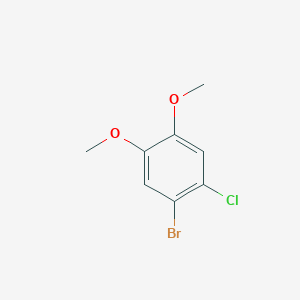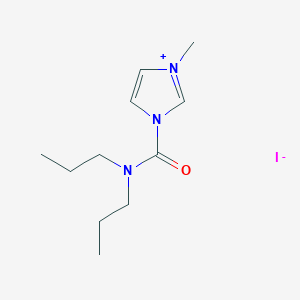
4-(Cyclopentyloxy)benzene-1-sulfonamide
Overview
Description
“4-(Cyclopentyloxy)benzene-1-sulfonamide”, also known as CPB, is a chemical compound belonging to the class of sulfonamide-containing compounds. It has a molecular weight of 241.31 .
Molecular Structure Analysis
The molecular structure of “4-(Cyclopentyloxy)benzene-1-sulfonamide” is represented by the InChI code1S/C11H15NO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2,(H2,12,13,14) . Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Scientific Field
Application 2: Materials Science
Scientific Field
Application 3: Organic Synthesis
Scientific Field
Application 4: Environmental Science
Scientific Field
Application 5: Biochemistry
Scientific Field
Application 6: Analytical Chemistry
Scientific Field
Application 7: Asymmetric Synthesis
Scientific Field
Application 8: Drug Design
Scientific Field
Application 9: Agrochemical Research
Scientific Field
Application 10: Veterinary Medicine
Scientific Field
Application 11: Analytical Method Development
Scientific Field
Application 12: Chemical Education
Scientific Field
These applications demonstrate the versatility of 4-(Cyclopentyloxy)benzene-1-sulfonamide in scientific research and its potential impact across multiple fields. For detailed experimental procedures, technical parameters, and quantitative results, specific scientific publications and technical documents should be consulted .
Application 13: Catalysis
Scientific Field
Application 14: Sensor Development
Scientific Field
Application 15: Nanotechnology
Scientific Field
Application 16: Computational Modeling
Scientific Field
Application 17: Photochemistry
Scientific Field
Application 18: Drug Metabolism Studies
Scientific Field
These applications are speculative and based on the general chemical properties of sulfonamides. For concrete examples and detailed information, one would need to refer to specific scientific studies or conduct new research . The applications mentioned above are not exhaustive, and the versatility of sulfonamides suggests that there could be many more potential uses in various scientific fields.
Safety And Hazards
properties
IUPAC Name |
4-cyclopentyloxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDBYZKMLFWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)


![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)




![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)


